

Spectroscopic characterization of *m*-Phenylenediamine (FTIR, NMR, UV-Vis)

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Compound of Interest

Compound Name: *m*-Phenylenediamine

Cat. No.: B132917

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Spectroscopic Characterization of *m*-Phenylenediamine: A Technical Guide

Introduction

***m*-Phenylenediamine** (*m*-PDA), also known as 1,3-diaminobenzene, is an aromatic amine of significant industrial importance. It serves as a key monomer in the synthesis of various polymers, including aramids and epoxy resins, and is utilized in the production of dyes and other specialty chemicals. A thorough understanding of its molecular structure and electronic properties is crucial for optimizing its applications and ensuring quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of ***m*-Phenylenediamine** using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic data and experimental protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of ***m*-Phenylenediamine** reveals characteristic vibrational modes of the aromatic ring and the amine functional groups.

1.1. Data Presentation: FTIR Spectral Data

The principal FTIR absorption bands for **m-Phenylenediamine** are summarized in the table below. These assignments are based on the vibrational modes of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3426	Strong, Broad	N-H Asymmetric Stretching
3350	Strong, Broad	N-H Symmetric Stretching
3050	Medium	Aromatic C-H Stretching
1620	Strong	N-H Bending (Scissoring)
1590	Strong	Aromatic C=C Stretching
1500	Strong	Aromatic C=C Stretching
1470	Medium	Aromatic C=C Stretching
1320	Medium	C-N Stretching
1170	Medium	In-plane C-H Bending
840	Strong	Out-of-plane C-H Bending
770	Strong	Out-of-plane C-H Bending
680	Strong	Out-of-plane Ring Bending

1.2. Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum of **m-Phenylenediamine** is as follows:

1.2.1. Sample Preparation (KBr Pellet Method)

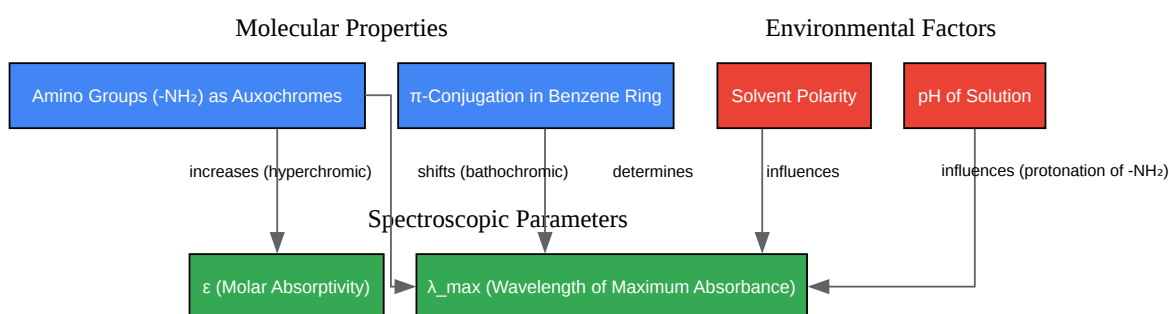
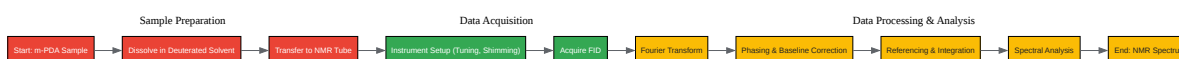
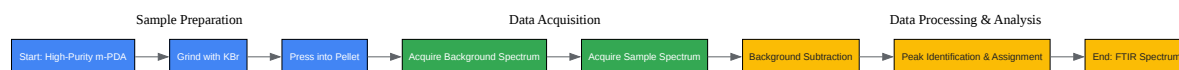
- **Grinding:** Grind a small amount (1-2 mg) of high-purity **m-Phenylenediamine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- **Pellet Formation:** Transfer the powder into a pellet-pressing die.

- Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
- Drying: Ensure the KBr and the sample are completely dry to avoid interference from water absorption bands.

1.2.2. Instrumentation and Data Acquisition

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
- Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Spectral Range: Scan the sample typically from 4000 to 400 cm^{-1} .
- Resolution: Set the spectral resolution to 4 cm^{-1} .
- Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final FTIR spectrum of **m-Phenylenediamine**.

1.3. Experimental Workflow: FTIR Analysis



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